6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Anti-Tubercular Drug Discovery

6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034226-59-8, MF: C₁₁H₁₀N₄O₂, MW: 230.23) is a heterocyclic small molecule comprising a 6-hydroxy/6-oxo-tautomeric pyrimidine ring linked via a 4-carboxamide bridge to a 5-methylpyridin-2-yl moiety. The compound belongs to the broader pyrimidine-4-carboxamide class, which has been explored across multiple therapeutic targets including HIV integrase, vanin-1, and various kinases.

Molecular Formula C11H10N4O2
Molecular Weight 230.227
CAS No. 2034226-59-8
Cat. No. B2718129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide
CAS2034226-59-8
Molecular FormulaC11H10N4O2
Molecular Weight230.227
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C11H10N4O2/c1-7-2-3-9(12-5-7)15-11(17)8-4-10(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16)
InChIKeyKXEGIXLNFRYSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034226-59-8): Core Scaffold Identity and Procurement-Relevant Classification


6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034226-59-8, MF: C₁₁H₁₀N₄O₂, MW: 230.23) is a heterocyclic small molecule comprising a 6-hydroxy/6-oxo-tautomeric pyrimidine ring linked via a 4-carboxamide bridge to a 5-methylpyridin-2-yl moiety . The compound belongs to the broader pyrimidine-4-carboxamide class, which has been explored across multiple therapeutic targets including HIV integrase, vanin-1, and various kinases . Its 6-hydroxy substitution distinguishes it from the clinically more advanced 5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamide pharmacophore that defines the HIV integrase strand-transfer inhibitor (INSTI) class . The 5-methyl substituent on the pyridine ring differentiates it from des-methyl and 6-methyl regioisomeric analogs available from commercial screening libraries.

Why 6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Generic Pyrimidine-4-Carboxamide Analogs: Structural Determinants of Differential Behavior


Generic substitution within the pyrimidine-4-carboxamide class is precluded by two non-interchangeable structural features: the 6-position oxidation state and the pyridine methyl substitution pattern. The 6-hydroxy/6-oxo tautomeric equilibrium directly modulates the ring's electronic character and hydrogen-bonding capacity, which is fundamentally distinct from 6-alkoxy, 6-amino, or 6-unsubstituted analogs . In the vanin-1 inhibitor series, pyrimidine-4-carboxamides with varying 6-position substituents exhibited IC₅₀ values spanning over three orders of magnitude, demonstrating that the 6-substituent is a critical potency determinant . The 5-methyl group on the pyridine ring introduces steric and electronic effects that alter the amide conformation and target binding relative to the des-methyl (6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide) or 6-methyl regioisomer (CAS 2034447-07-7). These structural distinctions mean that procurement based solely on the pyrimidine-4-carboxamide core—without confirming the exact 6-hydroxy and 5-methylpyridin-2-yl substitution pattern—carries a high risk of obtaining a compound with divergent biological and physicochemical behavior.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034226-59-8) Versus Closest Analogs


6-Hydroxy vs. 6-Ethoxy Substituent Differentiation: Physicochemical Property Comparison with Documented Anti-Tubercular Analog

The 6-ethoxy analog (CAS 2034227-73-9) has been utilized in anti-tubercular screening campaigns against Mycobacterium tuberculosis H37Ra, with active compounds in that series achieving IC₅₀ values of 1.35–2.18 μM . The 6-hydroxy compound (CAS 2034226-59-8) differs by replacement of the ethoxy group (-OCH₂CH₃) with a hydroxy group (-OH), which reduces the molecular weight from 258.28 to 230.23, decreases the number of rotatable bonds by 1, and increases the H-bond donor count by 1 . This substitution is predicted to improve aqueous solubility (lower logP by approximately 0.8–1.2 units based on fragment contribution) at the potential expense of membrane permeability, making the compounds non-interchangeable in cell-based versus biochemical assay formats .

Medicinal Chemistry Physicochemical Profiling Anti-Tubercular Drug Discovery

Methyl Group Position on Pyridine Ring: 5-Methyl vs. 6-Methyl Regioisomer Differentiation in Pyrimidine-4-Carboxamide Scaffolds

The 5-methylpyridin-2-yl regioisomer (CAS 2034226-59-8) and the 6-methylpyridin-2-yl regioisomer (CAS 2034447-07-7) share identical molecular formula (C₁₁H₁₀N₄O₂) and molecular weight (230.23) but differ in the methyl group position on the pyridine ring . In the vanin-1 inhibitor pyrimidine-4-carboxamide series, systematic SAR studies demonstrated that substituent position on the heteroaryl amide moiety can produce >10-fold differences in biochemical IC₅₀, with para-substituted pyridine analogs generally outperforming meta-substituted variants . The 5-methyl substitution places the methyl group para to the pyridine nitrogen, while the 6-methyl places it ortho, altering the amide's preferred conformation and the compound's overall molecular shape complementarity to target binding pockets.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Potency

6-Hydroxy/6-Oxo Tautomerism vs. 5-Hydroxy-6-Oxo HIV Integrase Pharmacophore: Differential Metal-Chelation Capacity

The 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide class (exemplified by raltegravir derivatives) has well-characterized HIV-1 integrase strand-transfer inhibitory activity with reported IC₅₀ values in the low nanomolar range (e.g., 10–50 nM in strand-transfer assays) . The target compound (CAS 2034226-59-8) carries a 6-hydroxy group rather than a 5-hydroxy group, which alters the metal-chelating pharmacophore geometry. The 5-hydroxy-6-oxo arrangement provides a coplanar O,O-chelating motif for Mg²⁺ ions in the integrase active site, whereas the 6-hydroxy-4-carboxamide arrangement lacks this contiguous O,O-chelation topology . This structural difference predicts that CAS 2034226-59-8 is not a functional substitute for 5-hydroxy-6-oxo-pyrimidine-4-carboxamide INSTIs in HIV integrase assays.

Antiviral Drug Discovery HIV Integrase Metal Chelation Tautomerism

Drug-Likeness and Lead-Likeness Physicochemical Profile vs. Pyrimidine-4-Carboxamide Class Average: Selection-Relevant Property Comparison

CAS 2034226-59-8 (MW: 230.23) falls within the fragment-like chemical space (MW < 300, clogP < 3) as defined by the Rule-of-Three criteria . Its molecular weight of 230.23 is approximately 20–50 Da lower than typical pyrimidine-4-carboxamide lead compounds in the vanin-1 series (mean MW ~260–320) . The compound has 2 H-bond donors (hydroxy + amide NH), 4 H-bond acceptors, a calculated polar surface area of approximately 85 Ų, and 3 rotatable bonds, placing it favorably within both fragment-based and lead-like property guidelines. At the time of this analysis, no specific biological activity data (IC₅₀, EC₅₀, Ki, or Kd) had been deposited in PubChem, ChEMBL, or BindingDB for this exact compound.

Drug-Likeness Lead Optimization Physicochemical Properties Fragment-Based Drug Discovery

Evidence-Backed Application Scenarios for 6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034226-59-8)


Fragment-Based Screening Library Enrichment for Novel Target Deconvolution

With a molecular weight of 230.23 and compliance with Rule-of-Three criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3), CAS 2034226-59-8 is appropriately sized for fragment-based drug discovery campaigns . Its 6-hydroxy/6-oxo tautomeric equilibrium provides intrinsic structural versatility that can be exploited for initial hit identification via NMR, SPR, or thermal shift assays. The 5-methylpyridin-2-yl moiety serves as a recognition element amenable to subsequent structure-guided optimization, distinguishing it from simpler fragment cores like 6-hydroxypyrimidine-4-carboxamide (CAS 98024-63-6, MW: 139.11).

Regioisomeric Selectivity Profiling in Pyridine-Substituted Carboxamide SAR Studies

The 5-methylpyridin-2-yl substitution pattern in CAS 2034226-59-8 provides a defined regioisomeric reference point for systematic SAR exploration of pyrimidine-4-carboxamide series. As demonstrated in the vanin-1 inhibitor program, pyridine substitution position can modulate target potency by >10-fold . This compound, alongside its 6-methyl regioisomer (CAS 2034447-07-7) and des-methyl analog (6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide), enables a controlled matrix of methyl-position SAR to identify optimal binding vectors without confounding changes in molecular formula or weight.

Negative Control or Selectivity Counter-Screen for 5-Hydroxy-6-Oxo HIV Integrase Inhibitor Programs

Because CAS 2034226-59-8 carries a 6-hydroxy rather than 5-hydroxy substitution, it lacks the contiguous O,O-metal-chelating motif required for HIV-1 integrase strand-transfer inhibition . This makes it valuable as a structurally matched negative control compound in integrase biochemical assays, where it can help distinguish metal-chelation-dependent inhibition from non-specific or aggregation-based assay artifacts. Procurement for this purpose requires analytical confirmation of the 6-hydroxy (not 5-hydroxy) substitution by ¹H-NMR or LC-MS.

Physicochemical Probe for Solubility-Permeability Trade-Off Studies in Pyrimidine-4-Carboxamide Series

The 6-hydroxy substituent (HBD = 2, predicted logP ~0.8) provides a differentiated solubility-permeability profile compared to the 6-ethoxy analog (CAS 2034227-73-9, HBD = 1, predicted logP ~1.8–2.0) . This pair can be used to probe the impact of a single heteroatom substitution (-OH vs. -OCH₂CH₃) on cellular permeability and aqueous solubility within an otherwise identical scaffold. Such matched molecular pairs are valuable for establishing property-based design guidelines in lead optimization campaigns.

Quote Request

Request a Quote for 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.